molecular formula C8H8O4 B2810280 3,5-Dihydroxy-4-methoxybenzaldehyde CAS No. 29865-85-8

3,5-Dihydroxy-4-methoxybenzaldehyde

Cat. No.: B2810280
CAS No.: 29865-85-8
M. Wt: 168.148
InChI Key: UAFQVVYJCLAIGY-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-methoxybenzaldehyde is a methoxyphenol derivative characterized by hydroxyl groups at positions 3 and 5 and a methoxy group at position 4 on the benzaldehyde ring . This substitution pattern confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its solubility, stability, and biological activity.

Properties

IUPAC Name

3,5-dihydroxy-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQVVYJCLAIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29865-85-8
Record name 3,5-Dihydroxy-4-methoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

3,5-Dihydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

  • Structural Differences : Syringaldehyde replaces the hydroxyl groups at positions 3 and 5 with methoxy groups, retaining a single hydroxyl at position 4 .
  • Physicochemical Properties :
    • Molecular Formula : C₉H₁₀O₄ (vs. C₈H₈O₄ for 3,5-dihydroxy-4-methoxybenzaldehyde).
    • Polarity : Syringaldehyde is less polar due to fewer hydroxyl groups, enhancing lipophilicity and membrane permeability .
  • Biological Activity : Syringaldehyde exhibits radioprotective effects by reducing DNA damage and activating the Akt survival pathway, likely due to its antioxidant capacity .
  • Practical Considerations : Syringaldehyde is more cost-effective and widely available, making it a preferred intermediate in pharmaceutical synthesis .

3,5-Dimethoxybenzaldehyde

  • Structural Differences : Lacks hydroxyl groups, featuring methoxy substituents at positions 3 and 5.
  • Physicochemical Properties :
    • Molecular Formula : C₉H₁₀O₃; molecular weight 166.17 .
    • Melting Point : 44–48°C, lower than hydroxyl-rich analogs due to reduced hydrogen bonding .
  • Reactivity : The absence of hydroxyl groups limits participation in condensation reactions, making it less versatile in derivative synthesis compared to this compound .

4-Hydroxy-3,5-dimethylbenzaldehyde

  • Structural Differences : Methyl groups at positions 3 and 5 instead of hydroxyl/methoxy groups.
  • Physicochemical Properties :
    • Molecular Formula : C₉H₁₀O₂; molecular weight 150.18 .
    • Solubility : Reduced water solubility due to hydrophobic methyl groups, contrasting with the hydrophilic nature of this compound .

3,5-Diethyl-4-hydroxybenzaldehyde

  • Structural Differences : Ethyl groups at positions 3 and 5.
  • Physicochemical Properties: Molecular Formula: C₁₁H₁₄O₂; molecular weight 178.23 .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Positions) Molecular Formula Molecular Weight Key Properties
This compound 3-OH, 5-OH, 4-OCH₃ C₈H₈O₄ 168.14 (calc.) High polarity, antioxidant activity
Syringaldehyde 4-OH, 3-OCH₃, 5-OCH₃ C₉H₁₀O₄ 182.17 Radioprotective, cost-effective
3,5-Dimethoxybenzaldehyde 3-OCH₃, 5-OCH₃ C₉H₁₀O₃ 166.17 Low reactivity, stable
4-Hydroxy-3,5-dimethylbenzaldehyde 4-OH, 3-CH₃, 5-CH₃ C₉H₁₀O₂ 150.18 Hydrophobic, synthetic intermediate

Biological Activity

3,5-Dihydroxy-4-methoxybenzaldehyde (commonly referred to as DHMBA) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8O4
  • Functional Groups : Contains two hydroxyl groups (-OH) and one methoxy group (-OCH3) on a benzaldehyde backbone.

The presence of these functional groups contributes to its chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that DHMBA exhibits significant antioxidant properties . It has been shown to scavenge free radicals and reduce oxidative stress in various biological models. For instance:

  • Mechanism of Action : DHMBA is believed to modulate oxidative stress pathways by interacting with cellular signaling proteins, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant proteins .
  • Case Study : In a study involving aging mice, administration of DHMBA improved cognitive function and reduced markers of oxidative stress, suggesting its potential for neuroprotective applications .

Antimicrobial Properties

DHMBA has demonstrated antimicrobial activity , particularly against various fungi and bacteria:

  • Fungal Activity : It has been effective against Candida albicans, showing a minimum inhibitory concentration (MIC) that surpasses traditional antifungal agents like fluconazole . This suggests a potential role in treating fungal infections, especially those resistant to standard therapies.
  • Bacterial Activity : Preliminary studies indicate that DHMBA may also inhibit certain bacterial strains, although more research is needed to fully characterize its spectrum of activity.

Anti-inflammatory Effects

DHMBA's anti-inflammatory properties have been explored in several studies:

  • In Vivo Studies : In models of colitis, DHMBA reduced inflammation scores and promoted recovery of intestinal epithelial cells. This was associated with a decrease in pro-inflammatory cytokines .
  • Mechanism : The compound appears to inhibit the activation of inflammatory pathways, potentially through the modulation of NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling .

Potential Therapeutic Applications

Given its diverse biological activities, DHMBA holds promise for various therapeutic applications:

  • Neuroprotection : Its ability to mitigate oxidative stress suggests potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
  • Antimicrobial Therapy : With rising resistance to conventional antibiotics, DHMBA may serve as a lead compound for developing new antifungal agents.
  • Anti-inflammatory Treatments : Its effects on inflammation could be beneficial in treating conditions like inflammatory bowel disease (IBD) or arthritis.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3,4-Dihydroxy-5-methoxybenzaldehydeLacks one hydroxyl groupLower antioxidant activity
4-Hydroxy-3-methoxybenzaldehydeSimilar structure but different substitutionModerate antimicrobial effects
3-Hydroxy-4-methoxybenzaldehydePrecursor for anticancer drugsNotable anticancer properties

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